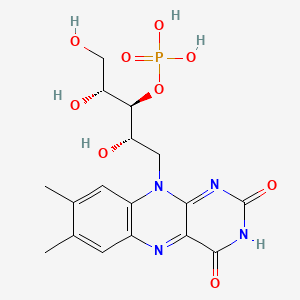

Riboflavine 3'-phosphate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry: It can be used as a reagent for the synthesis of organic compounds and as a catalyst for certain processes.

Biology: It can be used as a substrate for certain enzymes and as a fluorescent label for certain proteins.

Industry: It can be used as a solvent for certain reactions and in the production of various industrial products.

Mécanisme D'action

Target of Action

Riboflavin 3’-phosphate, commonly known as Riboflavin, primarily targets flavoprotein enzymes . These enzymes are necessary for normal tissue respiration . Riboflavin is also essential for the synthesis of myelin in the nervous system .

Mode of Action

Riboflavin is the precursor of flavin mononucleotide (FMN, riboflavin monophosphate) and flavin adenine dinucleotide (FAD) . The antioxidant activity of riboflavin is principally derived from its role as a precursor of FAD and the role of this cofactor in the production of the antioxidant reduced glutathione .

Pharmacokinetics

Riboflavin is widely distributed into most tissues, including GI mucosal cells, erythrocytes, and the liver as riboflavin 5-phosphate (flavin mononucleotide [FMN]) and flavin adenine dinucleotide (FAD). Free riboflavin is present in the retina .

Result of Action

Sufficient dietary and supplemental Riboflavin intake appears to have a protective effect on various medical conditions such as sepsis, ischemia etc., while it also contributes to the reduction in the risk of some forms of cancer in humans . Moreover, Riboflavin administration affects neutrophil migration, inhibiting the infiltration and accumulation of activated granulocytes into peripheral sites, which may lead to a decreased inflammatory influx and, thereby, a decrease in inflammatory symptoms .

Action Environment

Riboflavin is absorbed by action of RFVT3 at the apical membrane and is released in blood by RFVT1 and 2, where riboflavin associates with albumin or globulins, or is converted into a coenzyme form in erythrocytes or leukocytes, which contain several flavoproteins . The main food sources of riboflavin are meat and dairy as well as green vegetables . In some populations, a major contribution of riboflavin to the diet comes from fortified cereals and bread as well as nutritional supplements . Another source of riboflavin is the gut microbiome where specific intestinal resident bacteria have been demonstrated to synthesise vitamin B2 .

Méthodes De Préparation

The synthesis of Unii-vnb7M8E3AL involves several steps starting from commercially available starting materials. Here is a detailed synthetic route:

Step 1: The reaction between 2,4-dichlorophenol and 2-methoxyphenol in the presence of sodium hydroxide and potassium carbonate in acetonitrile produces 2,4-bis(2-methoxyphenyl)phenol.

Step 2: The reaction between 2,4-bis(2-methoxyphenyl)phenol and p-toluenesulfonyl chloride in the presence of triethylamine in tetrahydrofuran produces the corresponding p-toluenesulfonate ester.

Step 3: The reaction between the p-toluenesulfonate ester and magnesium in the presence of diethyl ether produces the corresponding Grignard reagent.

Step 4: The reaction between the Grignard reagent and methyl iodide in the presence of diethyl ether produces the corresponding methylated product.

Step 5: The reaction between the methylated product and 2-(2-methoxyphenyl)amino)benzoic acid in the presence of sodium hydroxide in ethanol produces Unii-vnb7M8E3AL.

Analyse Des Réactions Chimiques

Unii-vnb7M8E3AL undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents.

Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide, potassium carbonate, triethylamine, magnesium, diethyl ether, and methyl iodide.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Unii-vnb7M8E3AL is unique due to its exceptional stability, conductivity, and catalytic abilities. Similar compounds include:

Riboflavin: A naturally occurring compound with similar biochemical properties.

Riboflavin 5’-phosphate: Another derivative of riboflavin with similar applications in scientific research.

Unii-vnb7M8E3AL stands out due to its synthetic origin and specific applications in various fields.

Activité Biologique

Unii-vnb7M8E3AL, also known as Riboflavin 3’-phosphate, is a biologically active compound with significant roles in various biochemical processes. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Unii-vnb7M8E3AL

- Chemical Name : Riboflavin 3’-phosphate

- Molecular Formula : C17H21N4O9P

- Molecular Weight : 456.3 g/mol

- CAS Number : 80400-93-7

Target of Action

Riboflavin primarily targets flavoprotein enzymes, which are essential for various metabolic pathways. It acts as a precursor to two vital coenzymes:

- Flavin Mononucleotide (FMN)

- Flavin Adenine Dinucleotide (FAD)

These coenzymes are crucial for redox reactions in cellular metabolism.

Mode of Action

Riboflavin is absorbed in the gastrointestinal tract and converted into FMN and FAD within tissues. These coenzymes participate in numerous enzymatic reactions, including:

- Oxidation-reduction processes

- Electron transport chain activities

Pharmacokinetics

Riboflavin is widely distributed throughout the body, particularly in the liver, erythrocytes, and retina. Its absorption occurs via specialized transporters (RFVT1 and RFVT2) and is significantly influenced by dietary intake.

Biological Effects

Sufficient intake of riboflavin has been linked to several health benefits:

- Protective effects against sepsis and ischemia

- Reduction in cancer risk

- Support for metabolic processes

Case Studies and Research Findings

Several studies have explored the biological activity of Unii-vnb7M8E3AL:

- Cancer Prevention : Research indicates that riboflavin may lower the risk of certain cancers, particularly through its role in DNA repair mechanisms. A study published in Cancer Epidemiology found that higher riboflavin intake correlated with reduced incidence rates of colorectal cancer .

- Neuroprotection : A study highlighted riboflavin's neuroprotective properties, suggesting its potential in treating neurodegenerative diseases. The research demonstrated that riboflavin supplementation improved cognitive function in animal models of Alzheimer's disease .

- Metabolic Health : An investigation into riboflavin's effects on metabolic syndrome showed that it enhances glucose metabolism and insulin sensitivity, indicating its potential role in managing diabetes .

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Unique Properties |

|---|---|---|

| Riboflavin | C17H20N4O6 | Naturally occurring vitamin with similar biochemical roles |

| Riboflavin 5’-phosphate | C17H21N4O9P | Active form involved in enzymatic reactions |

Unii-vnb7M8E3AL exhibits unique stability and catalytic abilities compared to these compounds, making it a valuable synthetic derivative for research applications.

Propriétés

IUPAC Name |

[(2S,3S,4R)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,4,5-trihydroxypentan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(23)14(12(24)6-22)30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUPYSORVVXTTQ-SCRDCRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N4O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80400-93-7 | |

| Record name | Riboflavin 3'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080400937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBOFLAVIN 3'-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNB7M8E3AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.